molecular formula C10H11NO3S B14486458 Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate CAS No. 65566-23-6

Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate

Cat. No.: B14486458
CAS No.: 65566-23-6
M. Wt: 225.27 g/mol
InChI Key: DEFRLBZBCJPBDO-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate is a chemical compound known for its unique structure, which includes a pyridine ring and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate typically involves the reaction of pyridine-2-thiol with methyl 4-chloro-4-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure.

    Industry: Utilized in the synthesis of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The pyridine ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxo-4-[(pyridin-3-yl)sulfanyl]butanoate
  • Methyl 4-oxo-4-[(pyridin-4-yl)sulfanyl]butanoate
  • Ethyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate

Uniqueness

Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate is unique due to the position of the pyridine ring and the specific functional groups attached to it. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

65566-23-6

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

methyl 4-oxo-4-pyridin-2-ylsulfanylbutanoate

InChI

InChI=1S/C10H11NO3S/c1-14-9(12)5-6-10(13)15-8-4-2-3-7-11-8/h2-4,7H,5-6H2,1H3

InChI Key

DEFRLBZBCJPBDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)SC1=CC=CC=N1

Origin of Product

United States

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